molecular formula C7H13N3O B13958948 Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine

Cat. No.: B13958948
M. Wt: 155.20 g/mol
InChI Key: YKLQVPQLDNWCIB-UHFFFAOYSA-N
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Description

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a heterocyclic compound that contains an oxadiazole ring. . The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which also results in the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by alkylation processes. A common synthetic route includes reacting appropriate amidoximes with carboxylic acid derivatives under dehydrating conditions to yield the desired oxadiazole structure. Advanced techniques such as continuous flow reactors are often employed to enhance yield and purity in industrial settings .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison with Ciprofloxacin
Staphylococcus aureus9.00 ± 4.12Similar
Escherichia coli9.00 ± 4.12Similar
Bacillus subtilis9.00 ± 4.12Similar

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)0.37Proteasome inhibition
A549 (Lung)0.60Induction of apoptosis

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring facilitates binding to enzymes and receptors involved in critical signaling pathways related to inflammation and cancer progression .

Proteasome Inhibition

Recent studies have highlighted its role as a non-covalent proteasome inhibitor, which is crucial for regulating protein degradation pathways in cancer cells . This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MDA-MB-468). The compound was found to significantly reduce cell viability at low micromolar concentrations while exhibiting minimal toxicity towards normal cells .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

InChI

InChI=1S/C7H13N3O/c1-3-4-6-9-7(5-8-2)11-10-6/h8H,3-5H2,1-2H3

InChI Key

YKLQVPQLDNWCIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CNC

Origin of Product

United States

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